E3 Ligase Ligand-linker Conjugate 101
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Overview
Description
E3 Ligase Ligand-linker Conjugate 101: is a synthetic compound that plays a crucial role in the field of proteolysis-targeting chimeras (PROTACs). These conjugates are designed to facilitate the targeted degradation of specific proteins by the ubiquitin-proteasome system. The compound consists of a ligand that binds to an E3 ubiquitin ligase, a linker, and a ligand that targets the protein of interest .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 101 involves multiple steps, starting with the preparation of the individual ligands and the linker. The ligands are typically synthesized through organic reactions such as amide bond formation, esterification, and nucleophilic substitution. The linker is then attached to the ligands using coupling reactions .
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes used in the laboratory. This includes optimizing reaction conditions to increase yield and purity, as well as employing techniques such as chromatography for purification. Automation and continuous flow chemistry may also be used to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: E3 Ligase Ligand-linker Conjugate 101 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products: The major products formed from these reactions depend on the specific functional groups present in the ligands and linker. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce new amide or ester bonds .
Scientific Research Applications
Chemistry: In chemistry, E3 Ligase Ligand-linker Conjugate 101 is used to study the mechanisms of protein degradation and to develop new methods for targeted protein degradation .
Biology: In biology, this compound is used to investigate the roles of specific proteins in cellular processes and to identify potential therapeutic targets for diseases such as cancer .
Medicine: In medicine, this compound is being explored as a potential therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative disorders, and infectious diseases .
Mechanism of Action
E3 Ligase Ligand-linker Conjugate 101 exerts its effects by forming a ternary complex with the E3 ubiquitin ligase and the target protein. This complex facilitates the transfer of ubiquitin from the E2 enzyme to the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways that regulate protein turnover .
Comparison with Similar Compounds
- Cereblon Ligand-linker Conjugates
- Von Hippel-Lindau Ligand-linker Conjugates
- Inhibitor of Apoptosis Protein Ligand-linker Conjugates
- Mouse Double Minute 2 Ligand-linker Conjugates .
Uniqueness: E3 Ligase Ligand-linker Conjugate 101 is unique due to its specific ligand and linker combination, which provides distinct binding affinities and selectivities for the E3 ligase and target protein. This uniqueness allows for tailored degradation of specific proteins, making it a valuable tool in targeted protein degradation research and therapeutic development .
Properties
Molecular Formula |
C34H49N5O6S |
---|---|
Molecular Weight |
655.8 g/mol |
IUPAC Name |
tert-butyl 2-[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamoyl]piperidin-1-yl]acetate |
InChI |
InChI=1S/C34H49N5O6S/c1-21-28(46-20-36-21)23-10-8-22(9-11-23)17-35-31(43)26-16-25(40)18-39(26)32(44)29(33(2,3)4)37-30(42)24-12-14-38(15-13-24)19-27(41)45-34(5,6)7/h8-11,20,24-26,29,40H,12-19H2,1-7H3,(H,35,43)(H,37,42)/t25-,26+,29-/m1/s1 |
InChI Key |
KZMSGQZHRHVWLM-UWPQIUOOSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4CCN(CC4)CC(=O)OC(C)(C)C)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4CCN(CC4)CC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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